3-(3,5-Dichlorophenyl)phenol
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Overview
Description
3-(3,5-Dichlorophenyl)phenol: is a chemical compound with the molecular formula C12H8Cl2O . It is a chlorinated derivative of phenol, characterized by the presence of two chlorine atoms at the 3 and 5 positions on one of the phenyl rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dichlorophenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boronic acids or esters and halides in the presence of a palladium catalyst to form the desired biphenyl structure .
Industrial Production Methods: Industrial production of this compound typically involves the chlorination of phenol derivatives under controlled conditions. The process may include the use of aluminum trichloride as a catalyst and acetyl chloride as a chlorinating agent . The reaction is carried out at elevated temperatures to ensure complete chlorination and high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-(3,5-Dichlorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to less chlorinated phenols or completely dechlorinated phenols.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of quinones or chlorinated quinones.
Reduction: Formation of less chlorinated or dechlorinated phenols.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
3-(3,5-Dichlorophenyl)phenol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 3-(3,5-Dichlorophenyl)phenol involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3,5-Dichlorophenol: A closely related compound with similar chemical properties but lacking the additional phenyl ring.
2,4-Dichlorophenol: Another chlorinated phenol with chlorine atoms at different positions on the phenyl ring.
4-Chlorophenol: A simpler chlorinated phenol with only one chlorine atom.
Uniqueness: 3-(3,5-Dichlorophenyl)phenol is unique due to its biphenyl structure, which imparts distinct chemical and physical properties. This structure allows for more complex interactions and applications compared to simpler chlorinated phenols .
Properties
IUPAC Name |
3-(3,5-dichlorophenyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-10-4-9(5-11(14)7-10)8-2-1-3-12(15)6-8/h1-7,15H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHDDTBKRIGOFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90229940 |
Source
|
Record name | (1,1'-Biphenyl)-3-ol, 3',5'-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90229940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79881-34-8 |
Source
|
Record name | (1,1'-Biphenyl)-3-ol, 3',5'-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079881348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,1'-Biphenyl)-3-ol, 3',5'-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90229940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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